molecular formula C15H21N3O2 B2789827 N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953951-83-2

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2789827
CAS RN: 953951-83-2
M. Wt: 275.352
InChI Key: CWVYHNDSRVTEJQ-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool for studying the function of ion channels.

Mechanism of Action

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide binds to the pore region of voltage-gated ion channels, blocking the flow of ions through the channel. This results in a decrease in the electrical current carried by the channel, which can be measured using electrophysiological techniques. The selectivity of this compound for certain types of ion channels is due to the specific interactions between the compound and the amino acid residues lining the pore region of the channel.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide as a pharmacological tool is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation, without the confounding effects of other ion channels. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental systems.

Future Directions

There are several potential future directions for research on N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide. One area of interest is the development of new analogs of this compound with improved properties, such as increased solubility or selectivity for specific ion channels. Another area of interest is the use of this compound as a therapeutic agent, for example in the treatment of autoimmune disorders or cardiac arrhythmias. Finally, this compound could be used in conjunction with other pharmacological tools to study the complex interactions between ion channels and other signaling pathways in biological systems.

Synthesis Methods

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide is synthesized through a multi-step process that involves the reaction of cyclopropylamine with 4-(dimethylamino)phenethyl bromide to form the intermediate compound, which is then reacted with oxalyl chloride to yield the final product. The purity of this compound can be improved through recrystallization and purification by column chromatography.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide has been found to be a potent and selective blocker of certain types of voltage-gated ion channels, including the Kv1.3 channel and the hERG channel. These ion channels are involved in a variety of physiological processes, including cardiac function, immune response, and neuronal signaling. By selectively blocking these channels, this compound can be used as a tool to study the function of these channels in various biological systems.

properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-18(2)13-7-3-11(4-8-13)9-10-16-14(19)15(20)17-12-5-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVYHNDSRVTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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